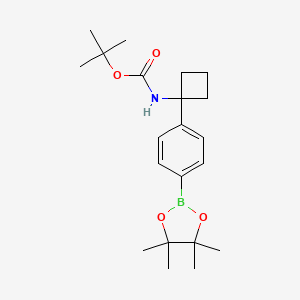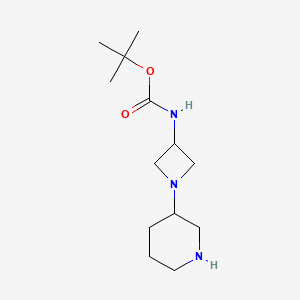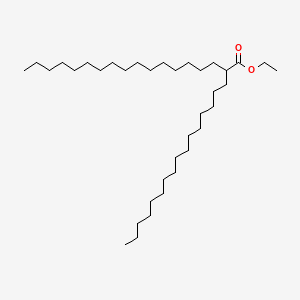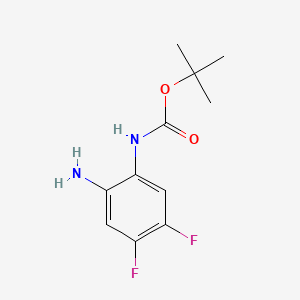
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C12H16ClFN2O2. It has a molecular weight of 274.72. It is used for scientific research or industrial applications .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” consists of a tert-butyl group attached to a hydrazinecarboxylate group, which is further connected to a 5-chloro-2-fluorobenzyl group . The exact 3D structure would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate” include its molecular weight (274.72) and molecular formula (C12H16ClFN2O2). Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Decomposition and Environmental Fate
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study discussed the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. This process demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE into simpler compounds, which may have implications for environmental remediation and the understanding of tert-butyl compounds' behavior in the environment (Hsieh et al., 2011).
Antioxidant Activity
- Synthetic Phenolic Antioxidants : Another study reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting their wide use and the need for future research to develop novel antioxidants with low toxicity. This research could be relevant for understanding the structural similarities and potential antioxidant applications of tert-butyl compounds (Liu & Mabury, 2020).
Analytical and Bioseparation Methods
- Three-Phase Partitioning : A review on three-phase partitioning as a nonchromatographic bioseparation technology detailed its application for the extraction, separation, and purification of bioactive molecules, including proteins and small molecule organic compounds. Such methodologies could be applicable for purifying tert-butyl compounds or studying their interactions with biological molecules (Yan et al., 2018).
Environmental Contamination and Remediation
- Microbial Degradation of MTBE and TBA : A comprehensive review addressed the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface, emphasizing the biodegradability under various redox conditions. This information is crucial for environmental scientists working on bioremediation strategies for tert-butyl compound contamination (Schmidt et al., 2004).
Etherification Processes
- Reaction Mechanisms for Glycerol Etherification : This review critically examines various reaction mechanisms for the etherification of glycerol, including the formation of mono, di, and tri tert-butyl glycerol ethers. Understanding these mechanisms can provide insights into chemical synthesis processes involving tert-butyl compounds (Palanychamy et al., 2022).
Propiedades
IUPAC Name |
tert-butyl N-[(5-chloro-2-fluorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(13)4-5-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHWEOIJZJOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

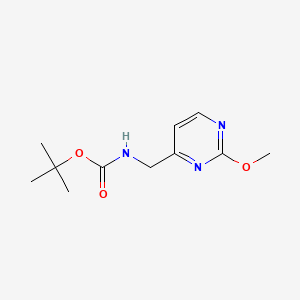
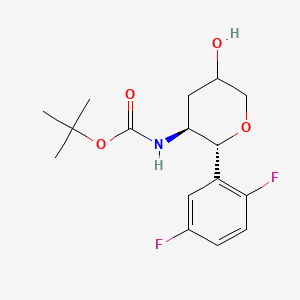

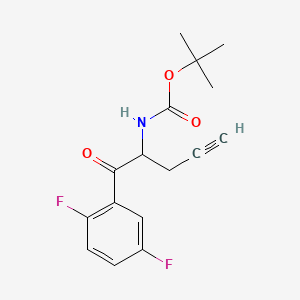
![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)
